molecular formula C10H10O4 B12100667 2-Formyl-3-hydroxy-4-methyl-benzoic acid methyl ester

2-Formyl-3-hydroxy-4-methyl-benzoic acid methyl ester

Cat. No.: B12100667
M. Wt: 194.18 g/mol
InChI Key: KDWMMSSWBZFQBV-UHFFFAOYSA-N
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Description

2-Formyl-3-hydroxy-4-methyl-benzoic acid methyl ester is an organic compound with the molecular formula C10H10O4 It is a derivative of benzoic acid and features both aldehyde and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formyl-3-hydroxy-4-methyl-benzoic acid methyl ester can be achieved through several methods. One common approach involves the esterification of 2-Formyl-3-hydroxy-4-methyl-benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to its ester form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification of the product can be achieved through techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Formyl-3-hydroxy-4-methyl-benzoic acid methyl ester undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: 2-Formyl-3-hydroxy-4-methyl-benzoic acid.

    Reduction: 2-Hydroxymethyl-3-hydroxy-4-methyl-benzoic acid methyl ester.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Formyl-3-hydroxy-4-methyl-benzoic acid methyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile building block for various chemical reactions.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and esters. It serves as a model substrate for investigating the mechanisms of these reactions.

    Medicine: Potential applications in drug development due to its ability to interact with biological molecules. It may serve as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Formyl-3-hydroxy-4-methyl-benzoic acid methyl ester depends on the specific reaction or application. In general, the aldehyde group can undergo nucleophilic addition reactions, while the ester group can participate in hydrolysis or transesterification reactions. The hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-4-methylbenzoic acid: Similar structure but lacks the aldehyde and ester groups.

    4-Formylbenzoic acid: Contains an aldehyde group but lacks the hydroxyl and methyl groups.

    Methyl 4-formylbenzoate: Similar ester structure but lacks the hydroxyl and methyl groups.

Uniqueness

2-Formyl-3-hydroxy-4-methyl-benzoic acid methyl ester is unique due to the presence of both aldehyde and ester functional groups, along with a hydroxyl group. This combination of functional groups provides a distinct reactivity profile, making it a valuable compound for various chemical transformations and applications.

Properties

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

methyl 2-formyl-3-hydroxy-4-methylbenzoate

InChI

InChI=1S/C10H10O4/c1-6-3-4-7(10(13)14-2)8(5-11)9(6)12/h3-5,12H,1-2H3

InChI Key

KDWMMSSWBZFQBV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)OC)C=O)O

Origin of Product

United States

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